

Technical Guide: Application of 2,2,5-Trimethylhexan-3-amine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2,2,5-Trimethylhexan-3-amine

Cat. No.: B13154152

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Chemical Profile & Strategic Value[1]

2,2,5-Trimethylhexan-3-amine is a high-value building block used to introduce steric bulk and hydrophobicity into fungicide pharmacophores.

Physicochemical Properties

Property	Value	Relevance to Agrochemical Design
CAS Number	1184188-81-5	Unique identifier for regulatory filing.
Molecular Formula		High Carbon/Heteroatom ratio increases lipophilicity.
Molecular Weight	143.27 g/mol	Low MW allows room for heavy heterocycles in the final AI.
Predicted LogP	~3.2 - 3.5	Ideal for penetrating waxy plant cuticles and fungal membranes.
Steric Profile	High (-Butyl adjacent to)	Protects the resulting amide bond from enzymatic hydrolysis.

Structural Logic in Drug Design

The amine features two distinct steric zones:

- The Anchor (

-Butyl): The bulky trimethyl group at the C2 position creates a "steric shield" around the nitrogen. When coupled to form an amide, this shield blocks hydrolytic enzymes (esterases/amidases) from attacking the carbonyl, significantly extending the half-life of the active ingredient in soil and plant tissue.

- The Tail (Isobutyl): The isobutyl group at C5 provides flexible lipophilic interaction, designed to fill hydrophobic pockets within fungal enzymes (e.g., the ubiquinone binding site of Complex II).

Protocol A: De Novo Synthesis of the Amine Scaffold

Since **2,2,5-trimethylhexan-3-amine** is a specialized intermediate, commercial availability can be sporadic. The following protocol describes a robust, self-validating 3-step synthesis starting from commodity chemicals: Pinacolone and Isobutyraldehyde.

Step 1: Aldol Condensation (Enone Formation)

Reaction: Pinacolone + Isobutyraldehyde

-Unsaturated Ketone

- Reagents: Pinacolone (1.0 eq), Isobutyraldehyde (1.1 eq), NaOH (0.1 eq), Ethanol.
- Mechanism: Base-catalyzed cross-aldol condensation followed by dehydration.

Protocol:

- Charge a reactor with Pinacolone (100 g) and Ethanol (300 mL).
- Cool to 0–5°C. Slowly add 10% NaOH solution (20 mL) while stirring.
- Add Isobutyraldehyde (1.1 eq) dropwise over 2 hours, maintaining temperature <10°C to prevent self-condensation.
- Warm to room temperature and stir for 12 hours.
- Workup: Neutralize with dilute HCl. Evaporate ethanol. Extract the aqueous layer with Hexane.
- QC Check: GC-MS should show the molecular ion for the enone (, MW ~140).

Step 2: Catalytic Hydrogenation (Ketone Formation)

Reaction: Enone +

2,2,5-Trimethylhexan-3-one

- Reagents: Enone (from Step 1), 5% Pd/C catalyst (2 wt%), Methanol, Hydrogen gas (1-3 bar).

Protocol:

- Dissolve the crude enone in Methanol.
- Add 5% Pd/C catalyst in a hydrogenation vessel.
- Purge with

, then pressurize with

(3 bar).
- Stir vigorously at 25°C. Monitor

uptake.
- Critical Endpoint: Stop reaction immediately upon consumption of 1 equivalent of

to prevent reduction of the ketone to an alcohol.
- Workup: Filter catalyst through Celite. Concentrate filtrate to yield 2,2,5-trimethylhexan-3-one.

Step 3: Reductive Amination (Amine Formation)

Reaction: Ketone +

+ Reducing Agent

Target Amine

- Reagents: Ketone (from Step 2), Ammonium Acetate (10 eq),

(0.7 eq) or Raney Ni/

.

Protocol:

- Dissolve 2,2,5-trimethylhexan-3-one in Methanol.
- Add Ammonium Acetate (excess) and stir for 1 hour to form the imine in situ.
- Cool to 0°C. Add Sodium Cyanoborohydride () portion-wise.
 - Note: For industrial scale, catalytic hydrogenation with Raney Nickel and Ammonia gas is preferred to avoid cyanide waste.
- Stir at room temperature for 24 hours.
- Workup: Acidify with HCl to pH 2 (to decompose borohydride and protonate amine). Wash with Ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12. Extract with DCM.
- Purification: Distillation under reduced pressure.
- Final Product: Colorless oil.

Protocol B: Coupling in Agrochemical Synthesis (Amide Formation)

This protocol demonstrates the coupling of **2,2,5-trimethylhexan-3-amine** with a representative SDHI acid scaffold (e.g., a pyrazole or thiophene carboxylic acid).

Challenge: The steric bulk of the tert-butyl group adjacent to the amine makes nucleophilic attack slow. Standard EDC/NHS coupling often fails. Solution: Use of Acid Chlorides or high-activity coupling agents like HATU.

Reaction Workflow

Reagents:

- Acid Scaffold: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

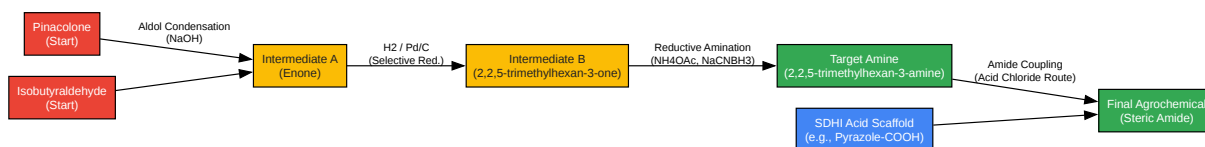
- Amine: **2,2,5-Trimethylhexan-3-amine** (1.1 eq)[1]
- Base: Triethylamine () (2.0 eq) or Pyridine.
- Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol

- Activation: Convert the carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF (2 drops) in DCM at 0°C. Stir until gas evolution ceases (approx 2 hours). Evaporate solvent to remove excess oxalyl chloride.
- Coupling: Redissolve the crude acid chloride in fresh dry DCM.
- Addition: Cool the solution to 0°C. Add Triethylamine.
- Add **2,2,5-Trimethylhexan-3-amine** dropwise.
 - Observation: A white precipitate () will form.
- Reflux: Due to steric hindrance, warm the reaction to reflux (40°C for DCM, or 80°C if using Toluene) and stir for 6–12 hours.
- Quench: Cool to RT. Add water.
- Extraction: Separate organic layer. Wash with 1N HCl (removes unreacted amine), then Sat. (removes unreacted acid), then Brine.
- Crystallization: Evaporate solvent. Recrystallize from Heptane/EtOAc.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from commodity precursors to the final active ingredient analog.



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Caption: Synthesis pathway from commodity precursors (Pinacolone/Isobutyraldehyde) to the Target Amine and final Agrochemical Amide.

Quality Control & Validation

To ensure the integrity of the synthesis, the following QC parameters must be met.

Parameter	Method	Acceptance Criteria	Note
Purity (Amine)	GC-FID	> 98.0%	Impurities often include the alcohol (from ketone reduction).
Water Content	Karl Fischer	< 0.5%	Critical for acid chloride coupling efficiency.
Identity	¹ H-NMR (CDCl ₃)	0.9 (s, 9H, t-Bu), 2.5 (m, 1H, CH-N)	Verify the integration of the t-butyl singlet vs isobutyl doublets.
Chirality	Chiral HPLC	Racemic (unless resolved)	The amine has one chiral center (C3). Resolution may boost bioactivity.

Troubleshooting Common Issues

- Issue: Low yield in coupling step.
 - Cause: Steric hindrance of the tert-butyl group prevents nucleophilic attack.
 - Solution: Switch solvent to Toluene and reflux. Use DMAP (Dimethylaminopyridine) as a nucleophilic catalyst.
- Issue: Alcohol impurity in Amine synthesis.
 - Cause: Over-reduction during reductive amination.
 - Solution: Ensure excess Ammonium Acetate is present before adding the reducing agent.

References

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Sources

- [1. 2,2,5-Trimethylhexan-3-amine hydrochloride | C9H22ClN | CID 54594587 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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